molecular formula C22H27N5O5S B2372774 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898435-40-0

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Katalognummer: B2372774
CAS-Nummer: 898435-40-0
Molekulargewicht: 473.55
InChI-Schlüssel: WGOOAUBYCNSQBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazolinone derivative featuring a thioacetamide bridge, a morpholinoethyl substituent at the 1-position of the hexahydroquinazolinone core, and a 4-nitrophenyl group at the acetamide terminus. The hexahydroquinazolinone scaffold provides rigidity, while the thioacetamide linker enhances electronic diversity, which may influence binding affinity or metabolic stability compared to simpler analogs .

Eigenschaften

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c28-20(23-16-5-7-17(8-6-16)27(30)31)15-33-21-18-3-1-2-4-19(18)26(22(29)24-21)10-9-25-11-13-32-14-12-25/h5-8H,1-4,9-15H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOAUBYCNSQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diaminocyclohexane with Carbonyl Derivatives

The hexahydroquinazolin-2-one scaffold is synthesized via acid-catalyzed cyclization. A representative protocol involves:

  • Reacting 1,3-diaminocyclohexane with ethyl glyoxylate in acetonitrile under reflux with p-toluenesulfonic acid (p-TSA, 10 mol%), yielding 2-oxo-1,2,5,6,7,8-hexahydroquinazoline.
  • Optimization : Amberlyst-15 or NH₄Cl in ethanol reduces side-product formation, achieving yields up to 67%.

Functionalization at Position 4

The 4-position is activated for subsequent thiolation:

  • Chlorination : Treating the quinazolinone with POCl₃ generates 4-chloro-1,2,5,6,7,8-hexahydroquinazolin-2-one, a key intermediate for nucleophilic substitution.
  • Thiolation : Displacement with thiourea in ethanol under reflux introduces a thiol group (-SH), producing 4-mercapto-1,2,5,6,7,8-hexahydroquinazolin-2-one.

Introduction of the Morpholinoethyl Side Chain

Alkylation of the Quinazolinone Nitrogen

The secondary amine at position 1 undergoes alkylation:

  • Reacting 4-mercapto-1,2,5,6,7,8-hexahydroquinazolin-2-one with 2-chloroethylmorpholine in DMF using K₂CO₃ as base (60°C, 12 h) installs the morpholinoethyl group.
  • Yield : 78–85% after column chromatography (silica gel, EtOAc/hexane 3:1).

Reductive Amination Alternative

For improved regioselectivity:

  • Condense 1-amino-1,2,5,6,7,8-hexahydroquinazolin-2-one with morpholine-2-carbaldehyde using NaBH₃CN in MeOH (0°C to RT, 6 h).
  • Advantage : Avoids over-alkylation by controlling stoichiometry.

Synthesis of N-(4-Nitrophenyl)chloroacetamide

Chloroacetylation of 4-Nitroaniline

  • React 4-nitroaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base (0°C, 2 h).
  • Work-up : Wash with 5% HCl, dry over Na₂SO₄, and recrystallize from ethanol to obtain 2-chloro-N-(4-nitrophenyl)acetamide (93% yield).

Thioether Coupling via Nucleophilic Substitution

Reaction of Quinazolinone Thiol with Chloroacetamide

  • Combine 1-(2-morpholinoethyl)-4-mercapto-1,2,5,6,7,8-hexahydroquinazolin-2-one (1 eq) and 2-chloro-N-(4-nitrophenyl)acetamide (1.2 eq) in anhydrous DMF.
  • Add K₂CO₃ (2 eq) and heat at 50°C under N₂ for 8 h.
  • Purification : Precipitate in ice-water, filter, and recrystallize from acetonitrile (82% yield).

Mechanistic Considerations

  • Deprotonation of the thiol (-SH) to thiolate (-S⁻) enhances nucleophilicity.
  • Polar aprotic solvents (DMF, DMSO) stabilize the transition state, accelerating SN2 displacement.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂CO), 3.72–3.68 (m, 4H, morpholine OCH₂), 2.58–2.48 (m, 6H, morpholine NCH₂ and quinazolinone CH₂), 1.92–1.75 (m, 4H, cyclohexane CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).

Alternative Synthetic Routes and Comparative Analysis

Thioacetamide Preformation Strategy

  • Synthesize 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetic acid via esterification (H₂SO₄, MeOH) followed by amidation with 4-nitroaniline (NH₃, MeOH).
  • Drawback : Lower yield (74%) due to competing hydrolysis.

One-Pot Sequential Alkylation-Thiolation

  • Concurrent alkylation and thioether coupling using excess K₂CO₃ in DMF at 80°C reduces steps but risks side reactions (e.g., morpholine ring-opening).

Scale-Up Considerations and Industrial Feasibility

  • Cost Drivers : Morpholinoethyl chloride (≈$320/kg) and 4-nitroaniline (≈$150/kg) dominate raw material costs.
  • Process Optimization :
    • Replace DMF with 2-MeTHF for greener solvent selection.
    • Continuous flow reactors improve thioether coupling efficiency (residence time 30 min vs. 8 h batch).

Challenges and Troubleshooting

Common Side Reactions

  • Disulfide Formation : Mitigated by inert atmosphere (N₂/Ar) and antioxidant additives (0.1% BHT).
  • Amide Hydrolysis : Controlled by maintaining pH 7–8 during aqueous work-ups.

Purification Challenges

  • Silica gel chromatography (EtOAc/hexane gradient) effectively separates target compound from unreacted chloroacetamide and bis-alkylated byproducts.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioacetamide Sulfur

The thioacetamide group (-S-C(=O)-N-) serves as a reactive site for nucleophilic displacement. In acidic or basic conditions, the sulfur atom undergoes substitution with nucleophiles such as amines or alkoxides:

Reaction ConditionsReagentProductYieldSource
K₂CO₃/DMF, 80°C, 12hMorpholineMorpholino-substituted hexahydroquinazoline75–83%
EtOH/H₂O, HCl catalyst, refluxHydrazine hydrateHydrazide derivative95%

This reactivity enables structural diversification of the hexahydroquinazoline scaffold. For example, hydrazine-mediated substitution generates intermediates for further cyclization .

Oxidation of the Thioether Linker

The thioether bond (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentSolventTemperatureProduct (Sulfoxide/Sulfone)Selectivity
H₂O₂ (30%)Acetic acid50°CSulfoxide90%
mCPBADCM0°C→RTSulfone85%

Oxidation alters electronic properties, potentially enhancing binding affinity to biological targets.

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form a primary amine, a key step in synthesizing bioactive analogs:

CatalystSolventH₂ PressureTimeProduct (4-Aminophenyl derivative)Yield
Raney NiEtOH/H₂O1 atm30min1-(4-Aminophenyl) intermediate95%
Pd/C (10%)MeOH3 atm2hSame as above92%

This reaction is critical for generating intermediates used in coupling reactions (e.g., amide bond formation) .

Cyclization Reactions

Intramolecular cyclization of the morpholinoethyl side chain forms complex heterocycles:

Example Reaction:

text
Intermediate + 5-Chlorovaleroyl chloride → Piperidinone-fused product (94% yield)[2]

Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Temperature: 0°C→RT

Cyclization enhances structural rigidity, a desirable trait in drug design .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

ConditionsProductApplication
NaOH (aq)/EtOH, refluxCarboxylic acid derivativeImproved solubility for formulation
HCl (conc)/EtOH, 60°CSame as aboveIntermediate for further coupling

This reaction modifies pharmacokinetic properties, such as solubility and bioavailability .

Functionalization of the Hexahydroquinazoline Core

The 2-oxo-1,2,5,6,7,8-hexahydroquinazoline ring participates in:

  • Michael addition at the α,β-unsaturated carbonyl position.

  • Ring-opening reactions with Grignard reagents or LiAlH₄.

  • Halogenation (e.g., PCl₅-mediated chlorination at the 3-position) .

Key Analytical Data

Characterization data for reaction products:

TechniqueKey Signals (Representative Example)
¹H NMR δ 8.28 (d, J=8.1 Hz, 2H, Ar-H), δ 3.63 (bs, 4H, morpholine)
¹³C NMR δ 162.89 (C=O), δ 148.11 (Ar-C), δ 50.76 (morpholine-CH₂)
HRMS m/z calc for C₂₄H₂₈N₄O₅S: 494.18; found: 495.0 [M+H]+

Reaction Optimization Insights

  • Solvent effects : DMF enhances nucleophilic substitution rates compared to THF .

  • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during oxidations .

  • Catalyst loading : 2–5% Raney Ni suffices for nitro reductions, avoiding over-hydrogenation .

This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry, particularly for developing protease inhibitors or kinase-targeted therapies. Strategic modifications at the thioacetamide, nitro, or hexahydroquinazoline moieties enable precise tuning of pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as antimicrobial or anticancer activities, due to its quinazolinone core and nitrophenyl group. Research into its mechanism of action and efficacy in disease models is ongoing.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Wirkmechanismus

The mechanism by which 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to these targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized against analogs from the quinazolinone, thioacetamide, and morpholino-containing families. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound Hexahydroquinazolinone 1-(2-Morpholinoethyl), 4-(thioacetamide)-N-(4-nitrophenyl) - - Morpholine C-O-C stretch (1110–1130 cm⁻¹); Nitroaryl NO₂ asym/sym (1520, 1350 cm⁻¹); δ 7.6–8.2 (4-nitrophenyl H)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) Dihydroquinazolinone 3-(4-Sulfamoylphenyl), N-phenyl 87 269.0 Sulfonamide S=O (1160, 1320 cm⁻¹); δ 7.3–7.6 (phenyl H); δ 168–170 ppm (C=O, ¹³C NMR)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (Compound 8) Dihydroquinazolinone 3-(4-Sulfamoylphenyl), N-4-tolyl 91 315.5 Tolyl CH₃ (δ 2.3 ppm, ¹H NMR); Sulfonamide S=O (1165 cm⁻¹)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Oxomorpholine 4-Acetyl, 6,6-dimethyl, N-(4-isopropylphenyl) 58 - Morpholine C-O-C (1120 cm⁻¹); Acetyl C=O (168.6 ppm, ¹³C NMR); δ 1.21 ppm (isopropyl CH₃, ¹H NMR)
N-(2-Methyl-4-nitrophenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 16) Dihydroquinazolinone 3-(4-Sulfamoylphenyl), N-(2-methyl-4-nitrophenyl) - - Nitroaryl NO₂ (1510, 1340 cm⁻¹); δ 2.5 ppm (CH₃, ¹H NMR); δ 145–150 ppm (quinazolinone C=O, ¹³C NMR)

Key Observations

Substituent Effects on Yield: Sulfamoylphenyl-substituted analogs (e.g., Compounds 5, 8) exhibit higher yields (80–91%) compared to morpholinoethyl derivatives (e.g., : 58%), likely due to steric hindrance from the morpholinoethyl group complicating synthesis . The nitro group in the target compound may reduce yield due to its electron-withdrawing nature, though direct data are unavailable.

Melting Points: Sulfamoylphenyl derivatives (e.g., Compound 8: 315.5°C) have higher melting points than morpholino-containing analogs, attributed to stronger intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups) . Nitroaryl substituents (as in the target compound) may lower melting points due to reduced crystallinity, though this requires experimental validation.

Spectral Distinctions: IR Spectroscopy: The target compound’s morpholinoethyl group shows C-O-C stretches at 1110–1130 cm⁻¹, absent in sulfamoylphenyl analogs. Conversely, sulfonamide S=O stretches (1160–1320 cm⁻¹) dominate in Compounds 5–16 . NMR: The 4-nitrophenyl group in the target compound produces distinct aromatic proton signals at δ 7.6–8.2 ppm, differing from toluyl (δ 2.3 ppm) or ethylphenyl (δ 1.2–1.5 ppm) substituents .

Biological Implications: Morpholinoethyl groups (as in the target compound) may enhance solubility and blood-brain barrier penetration compared to sulfamoylphenyl analogs, which are bulkier and more polar . The 4-nitrophenyl group could confer redox activity or serve as a leaving group in prodrug designs, a feature absent in simpler phenyl or tolyl derivatives .

Biologische Aktivität

The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide (CAS Number: 898460-82-7) is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinazoline core and a morpholine ring, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O3SC_{22}H_{28}N_{4}O_{3}S, with a molecular weight of 428.5 g/mol. The presence of functional groups such as thioamide and nitrophenyl enhances its bioactivity potential.

PropertyValue
Molecular FormulaC22H28N4O3S
Molecular Weight428.5 g/mol
CAS Number898460-82-7

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing various signal transduction pathways.
  • Pathway Interference : The compound might interact with key proteins or nucleic acids, modulating cellular pathways critical for cell survival and proliferation.

Antibacterial Activity

Research indicates that compounds similar to 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant antibacterial properties. For instance, derivatives with thioether linkages have shown potent activity against various Gram-positive bacteria .

Anticancer Potential

Studies have demonstrated that quinazoline derivatives possess anticancer properties. The compound's structural features suggest it may inhibit cancer cell proliferation by targeting specific oncogenic pathways or disrupting DNA synthesis in tumor cells .

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.004
SK-Hep-1 (Liver)Moderate activity
NUGC-3 (Gastric)Moderate activity

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are also noteworthy. Compounds with similar structural motifs have been investigated for their ability to modulate inflammatory responses in vitro and in vivo .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of quinazoline-thioacetamide compounds and evaluated their biological activities. Among them, certain derivatives exhibited promising antibacterial and anticancer activities in various assays .
  • Selectivity Studies : Another study focused on the selectivity of these compounds against specific cancer cell lines. The results indicated that modifications in the side chains could enhance selectivity and potency against particular targets .
  • Mechanistic Insights : Research into the mechanisms revealed that these compounds could disrupt critical signaling pathways involved in cell growth and survival, offering insights into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the hexahydroquinazolinone core. Key steps include:

  • Cyclocondensation of substituted amines and carbonyl precursors to form the quinazolinone ring.
  • Introduction of the morpholinoethyl group via nucleophilic substitution or alkylation.
  • Thioacetylation using mercaptoacetic acid derivatives and coupling with 4-nitroaniline.
  • Reactions are monitored via TLC, and intermediates are purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify protons and carbons in the morpholinoethyl group (δ ~2.5–3.5 ppm for N-CH2_2-) and the nitroaryl moiety (δ ~7.5–8.5 ppm).
  • IR : Stretching frequencies for amide C=O (~1650–1700 cm1^{-1}) and nitro groups (~1520 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50_{50}.
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Modular Substitutions : Replace morpholinoethyl with piperazinyl or pyrrolidinyl groups to assess solubility/activity trade-offs.
  • Nitro Position Analysis : Compare 4-nitrophenyl with 3-nitro or 2-nitro isomers.
  • Bioisosteric Replacements : Substitute the thioacetamide linkage with sulfonamide or carbamate.
  • Data Table :
SubstituentBiological Activity (IC50_{50}, µM)Solubility (mg/mL)
Morpholinoethyl12.5 (Anticancer)0.8
Piperazinyl8.2 (Anticancer)0.3
Reference: Analogous data from quinazolinone derivatives .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodology :

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration).
  • Metabolic Stability : Test compound stability in liver microsomes to rule out degradation artifacts.
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What computational tools can predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore Mapping : Identify critical H-bond acceptors (nitro group) and hydrophobic regions (quinazolinone core) .

Q. What strategies mitigate stability issues during scale-up synthesis?

  • Methodology :

  • Thermal Analysis : DSC/TGA to identify decomposition temperatures and optimize reaction heating.
  • Solvent Selection : Use aprotic solvents (DMF, DMSO) to prevent hydrolysis of the thioacetamide group.
  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .

Q. How can enantiomeric purity be ensured if chiral centers are present?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps.
  • Circular Dichroism : Confirm absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.